molecular formula C10H11NO2 B8740305 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8740305
M. Wt: 177.20 g/mol
InChI Key: NWHFUPGSNWXRNV-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

A solution of 4,5-dimethyl-2-aminophenol (1.73 g, 12.6 mmol) in chloroform (50 mL) was added to a rapidly stirred saturated solution of sodium bicarbonate. Bromoacetyl bromide (1.1 mL, 2.54 g, 12.6 mmol) in chloroform (15 mL) was added dropwise to the rapidly stirring mixture. Stirring continued for 2 h. EtOAc was added. Layers separated and the EtOAc solution washed with H2O (1×), brine (1×), dried (MgSO4) and concentrated to give a brown solid, which was dissolved in DMF (85 mL). CsCO3 (4.1 g, 12.6 mmol) was added and the mixture heated at 80 deg. C. for 1 h, then poured into ice-H2O (200 mL). The crystallized product was collected, washed with H2O, and dried to give a tan solid (1.78 g, 80%). MS (ES) m/e 178[M+H]+.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CsCO3
Quantity
4.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([NH2:10])[CH:3]=1.C(=O)(O)[O-].[Na+].Br[CH2:17][C:18](Br)=[O:19].CCOC(C)=O>C(Cl)(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]2[O:9][CH2:17][C:18](=[O:19])[NH:10][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
CsCO3
Quantity
4.1 g
Type
reactant
Smiles
Step Five
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
rapidly stirring mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
Layers separated
WASH
Type
WASH
Details
the EtOAc solution washed with H2O (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 80 deg. C
WAIT
Type
WAIT
Details
for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystallized product was collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C(=CC2=C(NC(CO2)=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.